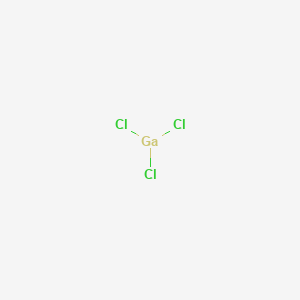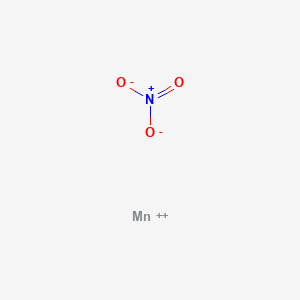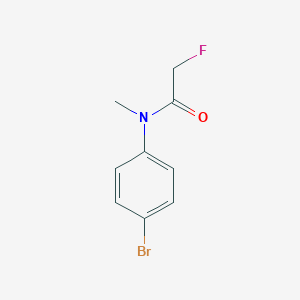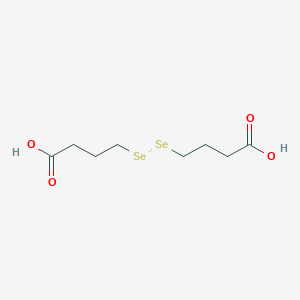
6-(Trifluoromethyl)indole
Übersicht
Beschreibung
6-(Trifluoromethyl)indole is used in pharmaceutical intermediates and liquid crystal intermediates . It is a part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of 6-(Trifluoromethyl)indole involves a palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This approach allows for the regioselective synthesis of structurally diverse trifluoromethyl-containing indoles .Molecular Structure Analysis
The molecular formula of 6-(Trifluoromethyl)indole is C9H6F3N . The InChI representation is InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H . The Canonical SMILES representation is C1=CC(=CC2=C1C=CN2)C(F)(F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Trifluoromethyl)indole include a molecular weight of 185.15 g/mol . It has a topological polar surface area of 15.8 Ų . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Trifluoromethylindoles
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap and low-toxic CF3SO2Na under metal-free conditions is described . This method selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .
Pharmaceutical Intermediates
6-(Trifluoromethyl)indole is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new medications.
Liquid Crystal Intermediates
This compound is also used as an intermediate in the production of liquid crystals . Liquid crystals are used in a wide range of applications, including displays in electronic devices such as televisions and smartphones.
Enhancement of Polarity, Stability, and Lipophilicity
The trifluoromethyl group in 6-(Trifluoromethyl)indole can enhance the polarity, stability, and lipophilicity of compounds . This makes it valuable in the development of materials, pesticides, and pharmaceuticals .
Bioactive Indole Compounds
Indole compounds are widely found in nature and most of them are bioactive . They are used in medicine, as food additives, and in other fields . For example, indometacin is one of the strongest prostaglandins and synthetic inhibitors .
Mental Illness Treatment
Prozac, which contains a trifluoromethyl group, is mainly used for the treatment of mental illness . The trifluoromethyl group can potentially enhance the effectiveness of such treatments.
Cancer Treatment
Fludelone, another compound containing a trifluoromethyl group, can effectively inhibit cancer cells . Therefore, 6-(Trifluoromethyl)indole could potentially be used in the development of new cancer treatments.
Research into New Physiologically Active Indoles
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity would be very interesting . It is of profound significance to study new and potentially physiologically active indoles containing trifluoromethyl from the perspective of synthetic methodology and application prospects .
Safety and Hazards
6-(Trifluoromethyl)indole causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid all personal contact, including inhalation . Use in a well-ventilated area is recommended . It should not be allowed to contact humans, exposed food, or food utensils .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indole compounds, which include 6-(trifluoromethyl)indole, are known to be bioactive and are widely used in medicine . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the trifluoromethyl group enhances the polarity, stability, and lipophilicity of indole compounds . This could potentially influence the interaction of 6-(Trifluoromethyl)indole with its targets and result in changes at the molecular level.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-(Trifluoromethyl)indole could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound is used in pharmaceutical intermediates , suggesting that it may have suitable pharmacokinetic properties for drug development.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is plausible that 6-(Trifluoromethyl)indole could have diverse effects at the molecular and cellular levels.
Action Environment
It is worth noting that the compound is used in liquid crystal intermediates , suggesting that it may have specific environmental requirements or sensitivities.
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYBYPREOVLFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380547 | |
| Record name | 6-(Trifluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)indole | |
CAS RN |
13544-43-9 | |
| Record name | 6-(Trifluoromethyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13544-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying 6-(Trifluoromethyl)indole in the context of Mycobacterium tuberculosis?
A: Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, requires specific enzymes for survival and growth. The research paper focuses on Mtb ArgB, an enzyme involved in the biosynthesis of arginine, an essential amino acid for Mtb. [] Inhibiting ArgB could potentially disrupt arginine synthesis, hindering Mtb growth and offering a potential therapeutic strategy against tuberculosis. This study investigates 6-(Trifluoromethyl)indole as a potential inhibitor of Mtb ArgB.
Q2: What insights does the crystal structure of Mtb ArgB complexed with 6-(Trifluoromethyl)indole provide?
A: The paper describes the successful determination of the crystal structure of Mtb ArgB bound to 6-(Trifluoromethyl)indole. [] This structural information is crucial for understanding the molecular interactions between the compound and the enzyme's active site. Analyzing this structure can reveal key binding interactions, providing valuable insights for designing more potent and specific inhibitors of Mtb ArgB.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)








